molecular formula C16H21N3O2 B2945899 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1286725-41-4

2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Cat. No. B2945899
CAS RN: 1286725-41-4
M. Wt: 287.363
InChI Key: OTDKHAJLDAPHGS-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide, also known as EIMAFEN, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide involves the inhibition of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB), which are involved in inflammation and cancer. 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exhibits anti-inflammatory and anti-cancer effects by reducing the production of pro-inflammatory cytokines and inhibiting the proliferation of cancer cells. 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide in lab experiments is its high potency and specificity for its target enzymes and proteins. However, one limitation of using 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as studies have shown that 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide can improve cognitive function and reduce neuroinflammation in animal models of these diseases. Another future direction is in the development of more effective formulations and delivery methods for 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
In conclusion, 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a promising chemical compound that has shown potential applications in the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and proteins involved in inflammation and cancer, and it has been shown to exhibit anti-inflammatory and anti-cancer effects in animal models. While there are some limitations to its use in lab experiments, there are several future directions for the research and development of 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide that could lead to new treatments and therapies for a range of diseases.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide involves the reaction of 4-ethoxybenzoyl chloride with 2-(2-methyl-1H-imidazol-1-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and proteins involved in these processes.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-21-15-6-4-14(5-7-15)12-16(20)18-9-11-19-10-8-17-13(19)2/h4-8,10H,3,9,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDKHAJLDAPHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

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